1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride
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Overview
Description
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride is a small molecule inhibitor developed by Astex Therapeutics. It is primarily known for its potent inhibition of Aurora kinases A and B, which play crucial roles in cell division. This compound has been investigated for its potential use in treating various cancers, including leukemia and solid tumors .
Preparation Methods
The synthesis of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzimidazole core, followed by the addition of a pyrazole ring and a morpholine moiety. The final product is obtained through purification and crystallization processes . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the molecule.
Scientific Research Applications
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: This compound has shown promising results in inhibiting the growth of various cancer cell lines, including colorectal cancer and chronic myeloid leukemia
Cell Cycle Studies: By inhibiting Aurora kinases, this compound helps researchers understand the mechanisms of cell division and mitotic checkpoint control.
Drug Development: The compound’s ability to target multiple kinases makes it a valuable tool for developing new therapeutic strategies for cancer treatment.
Mechanism of Action
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride exerts its effects by inhibiting the activity of Aurora kinases A and B, which are essential for proper cell division. By blocking these kinases, the compound disrupts the mitotic checkpoint, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to target other kinases, such as Janus kinase (JAK) and Abelson murine leukemia viral oncogene homolog 1 (ABL), further contributing to its anti-cancer properties .
Comparison with Similar Compounds
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride is unique in its ability to inhibit multiple kinases, making it a versatile tool for cancer research. Similar compounds include:
VX-680: Another Aurora kinase inhibitor with similar anti-cancer properties.
MLN8237: A selective Aurora A kinase inhibitor used in cancer research.
PHA-739358: A multi-targeted kinase inhibitor with activity against Aurora kinases and other targets.
These compounds share some similarities with this compound but differ in their selectivity and potency, making this compound a unique and valuable compound for scientific research.
Properties
CAS No. |
896466-61-8 |
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Molecular Formula |
C19H24ClN7O2 |
Molecular Weight |
417.89 |
IUPAC Name |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride |
InChI |
InChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H |
InChI Key |
NHFNYIVVGIXBPD-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-9283; AT9283; AT 9283; AT-9283 HCl; AT-9283 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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